Phosphenimidous amide, n,n'-diphenyl-
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Overview
Description
Phosphenimidous amide, N,N’-diphenyl- is a chemical compound with the molecular formula C12H11N2P and a molecular weight of 214.202901 g/mol . It is also known by other names such as phenyl phosphazoanilide . This compound is characterized by its unique structure, which includes a phosphorus-nitrogen bond, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of phosphenimidous amide, N,N’-diphenyl- typically involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3) under air . This method provides a practical and catalyst-free approach to producing phosphinic amides in moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphenimidous amide, N,N’-diphenyl- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, forming phosphoramidates and phosphinamides.
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, tris(trimethylsilyl)silane, and azobisisobutyronitrile . The major products formed from these reactions are phosphoramidates, phosphinamides, and other related compounds .
Scientific Research Applications
Phosphenimidous amide, N,N’-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphinic amides and phosphoramidates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphenimidous amide, N,N’-diphenyl- involves its ability to form stable phosphorus-nitrogen bonds. This interaction can influence various molecular targets and pathways, depending on the specific application. For example, in oxidation reactions, the compound acts as a substrate that undergoes transformation in the presence of oxidizing agents .
Comparison with Similar Compounds
Phosphenimidous amide, N,N’-diphenyl- can be compared with other similar compounds such as:
Phenylphosphazoanilide: Shares a similar structure but may differ in reactivity and applications.
Phosphinamides: These compounds also contain phosphorus-nitrogen bonds and are used in similar chemical reactions.
Phosphoramidates: Similar in structure and reactivity, often used in biochemical and industrial applications.
The uniqueness of phosphenimidous amide, N,N’-diphenyl- lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
5679-59-4 |
---|---|
Molecular Formula |
C12H11N2P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
N-phenyliminophosphanylaniline |
InChI |
InChI=1S/C12H11N2P/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14) |
InChI Key |
ZZRVACZASGFDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP=NC2=CC=CC=C2 |
Origin of Product |
United States |
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